3-hydroxyquinazoline-2,4(1H,3H)-dione

Description

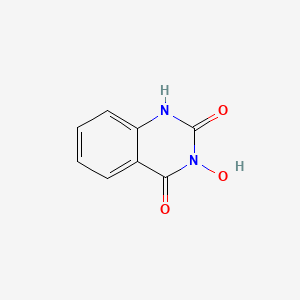

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSQUATPYDROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277492 | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-43-1 | |

| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-hydroxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its core structure serves as a privileged scaffold for the development of novel therapeutic agents, most notably as potent inhibitors of the hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative properties. Furthermore, this document elucidates its mechanism of action as an anti-HCV agent through diagrammatic representations of its synthetic pathway and molecular interactions.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₆N₂O₃, is a solid at room temperature. Its core structure consists of a bicyclic system where a pyrimidine-2,4-dione is fused to a benzene ring, with a hydroxyl group substituted at the N-3 position. This structural arrangement is crucial for its biological activity, particularly its ability to chelate metal ions.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | |

| Molecular Weight | 178.1448 g/mol | |

| CAS Number | 5329-43-1 | |

| Density | 1.571 g/cm³ | |

| Refractive Index | 1.674 | |

| Solubility | The parent quinazoline-2,4-dione is noted to be "insoluble in water" and "soluble in alcohol". Derivatives show enhanced solubility in polar aprotic solvents like DMSO. | [1] |

Synthesis of this compound

The synthesis of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones has been described in the literature.[2][3] A general synthetic scheme is outlined below.

References

An In-depth Technical Guide to 3-hydroxyquinazoline-2,4(1H,3H)-dione: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this scaffold.

Chemical Structure and Properties

This compound is a bicyclic molecule featuring a pyrimidine-2,4-dione ring fused to a benzene ring. The presence of a hydroxyl group at the N-3 position is a key structural feature.

Chemical Structure:

Figure 1: Chemical structure of a representative N-1 substituted this compound (3-hydroxy-1-methylquinazoline-2,4(1H,3H)-dione).

Physicochemical Properties:

The following table summarizes the key physicochemical properties of the parent compound and a representative N-1 substituted derivative.

| Property | Value (for this compound) | Value (for 3-hydroxy-1-methylquinazoline-2,4(1H,3H)-dione) | Reference |

| CAS Number | 5329-43-1 | 37833-99-1 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | 192.17 g/mol | [1] |

| IUPAC Name | 3-hydroxyquinazoline-2,4-dione | 3-hydroxy-1-methylquinazoline-2,4-dione | [1] |

| XLogP3 | Not Available | 0.3 | [1] |

| Hydrogen Bond Donor Count | Not Available | 1 | [1] |

| Hydrogen Bond Acceptor Count | Not Available | 3 | [1] |

| Rotatable Bond Count | Not Available | 0 | [1] |

Synthesis of this compound and its Derivatives

Several synthetic routes to this compound and its N-1 or C-6/C-7/C-8 substituted derivatives have been reported. The following sections detail the key methodologies.

Synthesis of N-1 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones

A common approach for the synthesis of N-1 substituted derivatives involves the initial formation of a 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate, followed by N-alkylation and subsequent debenzylation.[2]

Experimental Protocol:

Step 1: Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (Intermediate 8) [3]

-

To a solution of O-benzylhydroxylamine hydrochloride (1.5 equivalents) in a mixture of 5% aqueous NaOH and ether, stir at room temperature for 2 hours.

-

Separate the ether layer, wash with saturated brine, dry over Na₂SO₄, and concentrate to yield O-benzylhydroxylamine.

-

A suspension of methyl anthranilate (1.0 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.25 equivalents) in toluene is refluxed for 2 hours.

-

To the reaction mixture, add the previously prepared O-benzylhydroxylamine and reflux for an additional 4 hours.

-

The resulting intermediate is then subjected to intramolecular cyclization under strongly alkaline conditions (e.g., NaOH in ethanol/water) with refluxing for 2 hours to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.[2][4]

-

The crude product can be purified by recrystallization from methanol.[3]

Step 2: N-1 Alkylation (General Procedure) [2][4]

-

To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and the desired alkyl halide (R¹X).

-

Heat the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the N-1 alkylated product.

Step 3: Debenzylation to Yield N-1 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones (General Procedure) [2][4]

-

Method A: Acidic Hydrolysis

-

Reflux the N-1 alkylated intermediate in a mixture of 48% hydrobromic acid (HBr) and glacial acetic acid (AcOH) for 2 hours.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve the N-1 alkylated intermediate in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4-12 hours.

-

-

After completion, the final product is isolated and purified.

Synthesis Pathway for N-1 Substituted Derivatives:

Caption: Synthesis of N-1 substituted derivatives.

Synthesis of C-6/C-7/C-8 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones

The synthesis of derivatives with substitutions on the benzene ring typically starts from a substituted anthranilic acid.

Experimental Protocol:

Step 1: Formation of Oxazinedione Intermediate [2]

-

Reflux a mixture of a bromoanthranilic acid and triphosgene in 1,4-dioxane for 6 hours to obtain the corresponding oxazinedione intermediate.

Step 2: Reaction with Benzyloxyamine [2]

-

Treat the oxazinedione intermediate with benzyloxyamine in the presence of triethylamine in ethanol and reflux for 3 hours.

Step 3: Amidation and Intramolecular Cyclization [2]

-

React the product from the previous step with triphosgene and triethylamine in THF at room temperature for 2 hours to induce amidation followed by intramolecular cyclization, yielding the key 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate with a bromo-substituent on the benzene ring.

Step 4: Suzuki Coupling (General Procedure) [2]

-

Subject the bromo-substituted intermediate to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixture of dioxane and water at 100 °C for 12 hours.

Step 5: Debenzylation [2]

-

Deprotect the benzyloxy group using one of the methods described in section 2.1, step 3, to yield the final C-substituted this compound.

Synthesis Pathway for C-Substituted Derivatives:

Caption: Synthesis of C-substituted derivatives.

Quantitative Data for Synthesized Derivatives

The following table summarizes the reported yields and analytical data for selected this compound derivatives.

| Compound | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | MS (m/z) | ¹H NMR (δ, ppm) | Reference |

| 10b | 3-phenylpropyl | H | 55 (over 2 steps) | Not Reported | 294.9 [M-H]⁻ | 8.00 (d, J = 7.8 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 7.31–7.07 (m, 6H), 4.09 (t, J = 7.7 Hz, 2H), 2.67 (d, J = 8.2 Hz, 2H), 1.89 (t, J = 8.6 Hz, 2H) | [2] |

| 10c | 2-chlorophenethyl | H | 18 (over 2 steps) | Not Reported | 315.1 [M-H]⁻ | Not Reported | [3] |

| 8 | H | H | 60 | Not Reported | 269.1 [M+H]⁺ | 8.08 (dd, J = 8.7, 1.5 Hz, 1H), 7.54 (td, J = 7.9, 1.5 Hz, 1H), 7.38–7.31 (m, 4H), 7.35–7.17 (m, 4H), 5.01 (s, 2H) | [3] |

Conclusion

This technical guide has outlined the fundamental chemical structure, properties, and synthetic methodologies for this compound and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatile synthesis strategies allow for the introduction of a wide range of substituents at various positions of the quinazoline scaffold, enabling the exploration of structure-activity relationships for various biological targets. Further research into this promising class of compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione | C9H8N2O3 | CID 303856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Privileged Scaffold in Antiviral Drug Discovery

Abstract

The emergence of 3-hydroxyquinazoline-2,4(1H,3H)-dione as a "privileged scaffold" in medicinal chemistry has paved the way for the discovery of a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives, with a particular focus on their potent antiviral activities. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antiviral therapies.

Introduction

The quinazoline scaffold is a recurring motif in a multitude of biologically active compounds. Among its various oxidized forms, the this compound core has recently garnered significant attention as a versatile platform for the design of novel enzyme inhibitors. A key breakthrough in this area has been the discovery of derivatives with potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV), vaccinia virus, and adenovirus.[1][2] This guide will delve into the seminal research that has established this compound class as a promising avenue for antiviral drug development.

Synthesis of this compound and Its Derivatives

The synthetic routes to this compound and its derivatives are adaptable, allowing for the introduction of a wide array of substituents at various positions of the quinazoline ring system. These modifications have been instrumental in elucidating the structure-activity relationships (SAR) and optimizing the biological activity of these compounds.

General Synthetic Schemes

The synthesis of N-1 and C-6/C-7/C-8 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones has been well-documented.[1] Below are generalized schemes outlining the key synthetic transformations.

Scheme 1: Synthesis of N-1 Substituted Derivatives

Caption: Synthetic pathway for N-1 substituted derivatives.

Scheme 2: Synthesis of C-6/C-7/C-8 Substituted Derivatives

Caption: Synthetic pathway for C-substituted derivatives.

Detailed Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and advancement of research. The following protocols are based on methodologies reported in the literature.[1][3]

General Procedure for the Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (Intermediate 8): A solution of anthranilic acid in toluene is treated with 1,1'-carbonyldiimidazole (CDI) and refluxed. After cooling, benzyloxyamine is added, and the mixture is refluxed again. The resulting intermediate is then subjected to basic hydrolysis with sodium hydroxide in an ethanol/water mixture under reflux to afford 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.[4]

General Procedure for N-1 Alkylation (Step b, Scheme 1): To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), potassium carbonate and the corresponding alkyl halide (R¹X) are added. The reaction mixture is heated at 80 °C for 2 hours. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent.[4]

General Procedure for Deprotection (Step c, Scheme 1 & Step e, Scheme 2): The benzyloxy-protected quinazolinedione derivative is deprotected either by heating in a mixture of 48% hydrobromic acid and acetic acid under reflux or by palladium-carbon catalyzed hydrogenation in a mixture of THF and methanol at room temperature.[4]

General Procedure for Suzuki-Miyaura Coupling (Step d, Scheme 2): A mixture of the bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, the corresponding arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere.[5][6][7][8][[“]] The reaction progress is monitored by TLC or LC-MS.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated significant antiviral activity against a panel of viruses. The quantitative data for their biological activities are summarized in the tables below.

Anti-Hepatitis C Virus (HCV) Activity

A series of N-1 and C-substituted derivatives were evaluated for their ability to inhibit HCV replication in a replicon model.[1]

Table 1: Anti-HCV Activity of N-1 Substituted this compound Derivatives

| Compound | R¹ | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | TI [c] |

| 10a | H | > 25 | > 50 | > 2 |

| 10d | 2-Chlorophenethyl | 13.3 ± 1.5 | 32.7 ± 2.1 | 2.5 |

| 10n | 4-Cyanobenzamido | 6.4 ± 0.8 | 11.2 ± 1.3 | 1.8 |

| 10p | 4-Fluorobenzamido | 8.9 ± 1.1 | 15.1 ± 1.9 | 1.7 |

| Ribavirin | - | 20.0 ± 2.5 | 45.3 ± 5.1 | 2.3 |

[a] 50% effective concentration, the concentration of compound that inhibits HCV RNA replication by 50%. [b] 50% cytotoxic concentration, the concentration of compound that reduces the viability of host cells by 50%.[10] [c] Therapeutic Index, calculated as CC₅₀/EC₅₀.[1]

Table 2: Anti-HCV Activity of C-Substituted this compound Derivatives

| Compound | Substitution | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | TI [c] |

| 19 | 7-Bromo | 11.5 ± 1.3 | > 50 | > 4.3 |

| 21h | 7-(4-Fluorophenyl) | 3.5 ± 0.4 | > 50 | > 14.3 |

| 21k | 7-(Thiophen-2-yl) | 2.8 ± 0.3 | > 50 | > 17.9 |

| 21t | 7-(Furan-2-yl) | 2.0 ± 0.2 | > 50 | > 25 |

[a] 50% effective concentration.[1] [b] 50% cytotoxic concentration.[1][10] [c] Therapeutic Index.[1]

Structure-Activity Relationship (SAR) for Anti-HCV Activity:

-

N-1 Position: Introduction of substituted phenethyl and benzamido groups at the N-1 position generally enhances anti-HCV activity compared to the unsubstituted parent compound.[1]

-

C-7 Position: Substitution at the C-7 position with small aromatic or heteroaromatic rings, such as phenyl, fluorophenyl, thiophenyl, and furanyl groups, leads to a significant increase in anti-HCV potency. Compound 21t , with a furan-2-yl substituent at the C-7 position, exhibited the most potent anti-HCV activity with an EC₅₀ of 2.0 µM and a therapeutic index greater than 25.[1][4]

Anti-Vaccinia and Anti-Adenovirus Activity

A series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their activity against vaccinia virus and adenovirus.[2][11]

Table 3: Anti-Vaccinia and Anti-Adenovirus Activity of Selected Derivatives

| Compound | Virus | EC₅₀ (µM) | MCC (µM) [d] |

| 24b11 | Vaccinia | 1.7 | > 100 |

| 24b13 | Adenovirus-2 | 6.2 | > 100 |

| Cidofovir | Vaccinia | 25 | > 100 |

| Cidofovir | Adenovirus-2 | 10 | > 100 |

[d] Minimum cytotoxic concentration, the lowest concentration of the compound that causes a microscopically detectable alteration of normal cell morphology.[2]

Structure-Activity Relationship (SAR) for Anti-Vaccinia and Anti-Adenovirus Activity:

-

The presence of a 1,2,3-triazole moiety linked to the quinazolinedione core appears to be crucial for the observed anti-vaccinia and anti-adenovirus activity.[2]

-

Compound 24b11 was identified as the most potent inhibitor of vaccinia virus, being approximately 15-fold more active than the reference drug cidofovir.[11]

-

Compound 24b13 demonstrated the most potent activity against adenovirus-2.[11][12]

Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for the antiviral activity of this compound derivatives is believed to be their ability to act as metal ion chelators.[1]

Targeting the HCV NS5B Polymerase

For their anti-HCV activity, these compounds are proposed to target the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase that is essential for viral replication. The active site of NS5B contains two magnesium ions (Mg²⁺) that are critical for its enzymatic function. The 3-hydroxy-4-keto-enolic acid moiety of the quinazolinedione scaffold is thought to chelate these magnesium ions, thereby inhibiting the polymerase activity.[1][13]

Caption: Proposed mechanism of action via metal ion chelation.

Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the active site of NS5B and coordinate with the magnesium ions.[1][14][15]

Physicochemical Properties

Conclusion and Future Directions

The discovery of this compound and its derivatives represents a significant advancement in the search for novel antiviral agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of compounds with potent and selective activity against various viruses. The proposed mechanism of action as metal ion chelators provides a clear rationale for their biological effects and a solid foundation for further optimization.

Future research in this area should focus on:

-

Expanding the structure-activity relationship studies to identify more potent and selective inhibitors.

-

Conducting in-depth investigations into the mechanism of action against other viral targets.

-

Optimizing the pharmacokinetic and physicochemical properties of lead compounds to enhance their drug-like characteristics.

-

Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

The continued exploration of the this compound scaffold holds great promise for the development of the next generation of antiviral drugs to address unmet medical needs.

References

- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 14. Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

The Rising Therapeutic Potential of the 3-Hydroxyquinazoline-2,4(1H,3H)-dione Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been successfully derivatized to yield potent agents with potential applications in antiviral, anticancer, antibacterial, and neurological therapies. This in-depth technical guide provides a comprehensive overview of the current understanding of this scaffold's biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.

Antiviral Activity: A Focus on Hepatitis C Virus (HCV)

Derivatives of this compound have shown significant promise as anti-HCV agents. These compounds often act as metal ion chelators, targeting the HCV non-structural protein 5B (NS5B) polymerase, an essential enzyme for viral replication.[1][2][3]

Quantitative Data for Anti-HCV Activity

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| 10d | 13.3 | >25 | >1.9 | [1] |

| 10n | 6.4 | 11.0 | 1.7 | [1] |

| 10p | <10 | - | - | [1] |

| 21h | <10 | - | - | [1] |

| 21k | <10 | - | - | [1] |

| 21t | 2.0 | >50 | >25 | [1] |

| Ribavirin (Control) | 20.0 | 46.0 | 2.3 | [1] |

Experimental Protocol: Anti-HCV Replicon Assay

A common method to evaluate the anti-HCV activity of these compounds is the HCV replicon assay.[1]

Objective: To determine the 50% effective concentration (EC50) of the compounds in inhibiting HCV RNA replication.

Methodology:

-

Cell Culture: Huh-7.5.1 cells harboring an HCV 1b subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. Ribavirin is often used as a positive control.

-

Incubation: The treated cells are incubated for 72 hours.

-

RNA Quantification: Total cellular RNA is extracted, and HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

-

Cytotoxicity Assay: A parallel assay, such as the Cell Counting Kit-8 (CCK-8) assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compounds on the host cells.[1]

-

Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.

Signaling Pathway: Inhibition of HCV NS5B Polymerase

The proposed mechanism of action for many this compound derivatives involves the chelation of magnesium ions (Mg²⁺) in the active site of the HCV NS5B polymerase. This chelation disrupts the enzyme's function, thereby inhibiting viral RNA synthesis.

Caption: Inhibition of HCV NS5B polymerase by chelation of Mg²⁺ ions.

Anticancer Activity

The this compound scaffold has been explored for its anticancer properties, with derivatives showing inhibitory activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes like carbonic anhydrases and the modulation of signaling pathways such as STAT3 and FOXO3a.[4][5][6]

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Activity | Reference |

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | 26.07 | Cytotoxic | [5] |

| Qd | WRL-68 (Normal Liver) | 326.5 | Non-toxic at lower concentrations | [5] |

| Derivative 12 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |

| Derivative 14 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |

| Derivative 15 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |

| Derivative 19 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |

| Derivative 6n | A549 (Lung Cancer) | 5.9 ± 1.69 | Antiproliferative | [5] |

| Derivative 6n | SW-480 (Colon Cancer) | 2.3 ± 5.91 | Antiproliferative | [5] |

| Derivative 6n | MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Antiproliferative | [5] |

| Compound 10 | MX-1 (Breast Cancer) | < 3.12 | Cytotoxic | [7] |

| Compound 11 | MX-1 (Breast Cancer) | 3.02 | Cytotoxic | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathway: Modulation of STAT3 and FOXO3a in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), quinazoline-2,4(1H,3H)-dione (Qd) has been shown to exert its anticancer effects by modulating the STAT3 and FOXO3a signaling pathways, leading to apoptosis and necroptosis.[5]

Caption: Modulation of apoptosis and necroptosis by Qd in HCC cells.

Antibacterial Activity

The this compound scaffold has been investigated as a source of new antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial DNA gyrase.[8][9][10]

Quantitative Data for Antibacterial Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus | Staphylococcus haemolyticus | Reference |

| 2b | 10 | 12 | [11] |

| 2c | 11 | 10 | [11] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Experimental Protocol: Agar Well Diffusion Method

This method is a preliminary screening test for the antibacterial activity of the synthesized compounds.[8]

Objective: To assess the qualitative antibacterial activity of the compounds.

Methodology:

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of the agar plate.

-

Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Loading: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Experimental Workflow: Antibacterial Screening

Caption: Workflow for antibacterial activity screening.

Anticonvulsant Activity

Certain derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.[12][13]

Quantitative Data for Anticonvulsant Activity

| Compound | MES Test ED50 (mg/kg) | scMet Test ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Reference |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | - | - | - | [12] |

| Phenytoin (Control) | - | - | - | [12] |

| Carbamazepine (Control) | - | - | - | [12] |

| Mesuximide (Control) | - | - | - | [12] |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. More specific quantitative data from the source is needed for a complete table.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

-

Animal Model: Mice or rats are commonly used.

-

Compound Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.

-

Electroshock Application: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

-

Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED50 is calculated.

Logical Relationship: Anticonvulsant Drug Discovery Funnel

Caption: A typical funnel for anticonvulsant drug discovery.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point for ongoing research in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical entity. Future work will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for their clinical translation.

References

- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

3-Hydroxyquinazoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinazoline-2,4(1H,3H)-dione core is a versatile and highly valued scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features, including its metal-chelating ability and hydrogen bonding capacity, have made it a cornerstone in the design of novel therapeutic agents targeting a range of diseases, from infectious agents to cancer and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

A Privileged Scaffold with Diverse Biological Activities

The this compound scaffold has been successfully employed to develop potent inhibitors for a variety of biological targets. The inherent properties of this heterocyclic system allow for facile structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Antiviral Activity

Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV). These compounds often act as metal ion chelators, targeting the NS5B polymerase, an essential enzyme for viral replication.[1][2] Furthermore, this scaffold has been utilized to develop specific agents against DNA viruses like vaccinia and adenovirus.[3]

Antibacterial Activity

The scaffold has been identified as a novel inhibitor of bacterial DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[4] This positions this compound derivatives as potential candidates for the development of new antibacterial drugs to combat the growing threat of antibiotic resistance.[5]

Anticancer Activity

A significant area of research has focused on the application of this scaffold in oncology. Derivatives have been synthesized as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are involved in pH regulation in the tumor microenvironment.[6][7] Additionally, this core has been instrumental in the design of inhibitors for other key cancer targets, including poly(ADP-ribose) polymerase (PARP-1), c-Met, and VEGFR-2, which are critical for DNA repair and angiogenesis, respectively.[8][9] Some derivatives have also been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[10]

Neurological Activity

The versatility of the this compound scaffold extends to the central nervous system, where it has been used to develop selective antagonists for Gly/NMDA and AMPA receptors.[11] These receptors play a crucial role in excitatory neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative this compound derivatives across various therapeutic targets.

Table 1: Anti-HCV Activity of this compound Derivatives [1][2]

| Compound | Target | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |

| 10n | HCV Replicon | Replicon Assay | 6.4 | >10.8 | >1.7 |

| 10p | HCV Replicon | Replicon Assay | <10 | - | - |

| 21h | HCV Replicon | Replicon Assay | <10 | - | - |

| 21k | HCV Replicon | Replicon Assay | <10 | - | - |

| 21t | HCV Replicon | Replicon Assay | 2.0 | >50 | >25 |

| Ribavirin (Control) | HCV Replicon | Replicon Assay | 20.0 | 46.0 | 2.3 |

Table 2: Anticancer Activity of this compound Derivatives [6][7][8][9][12]

| Compound | Target | Assay | IC₅₀/GI₅₀ (µM) | Cell Line |

| 12 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |

| 14 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |

| 15 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |

| 19 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |

| 10 | PARP-1 | Cytotoxicity Assay | < 3.12 | MX-1 |

| 11 | PARP-1 | Cytotoxicity Assay | 3.02 | MX-1 |

| 2c | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |

| 4b | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |

| 4e | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |

| 69 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.44 | 60 human tumor cell lines |

| 72 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.39 | 60 human tumor cell lines |

| 86 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.45 | 60 human tumor cell lines |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds operate is crucial for a deeper understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery based on this privileged scaffold.

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by this compound derivatives.

Caption: Mechanism of action of PARP-1 inhibitors based on the this compound scaffold.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of N-1 Substituted 3-Hydroxyquinazoline-2,4(1H,3H)-diones[1][13]

-

Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione:

-

A solution of an appropriate anthranilic acid derivative in toluene is treated with 1,1'-carbonyldiimidazole (CDI) and refluxed for 2 hours.

-

O-benzylhydroxylamine is then added, and the mixture is refluxed for an additional 4 hours.

-

The resulting intermediate is hydrolyzed with sodium hydroxide in an ethanol/water mixture under reflux for 2 hours to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

-

-

N-1 Alkylation:

-

To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and the desired alkyl halide (R¹X) are added.

-

The reaction mixture is heated at 80 °C for 2 hours.

-

After completion, the product is isolated by standard workup procedures.

-

-

Debenzylation to Yield the Final Product:

-

The N-1 alkylated intermediate is deprotected to yield the final 3-hydroxy derivative. This can be achieved through two primary methods:

-

Method A (HBr/AcOH): The compound is refluxed in a mixture of 48% hydrobromic acid and acetic acid for 2 hours.

-

Method B (Catalytic Hydrogenation): The compound is hydrogenated in a mixture of tetrahydrofuran (THF) and methanol using 10% palladium on carbon (Pd/C) as a catalyst at room temperature for 4-12 hours.

-

-

Anti-HCV Replicon Assay[1][14]

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle) are included.

-

Incubation: The plates are incubated at 37 °C in a 5% CO₂ incubator for 72 hours.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

-

Cytotoxicity Assay: To assess the cytotoxicity of the compounds, a parallel assay (e.g., MTT or CellTiter-Glo) is performed on the same cells.

-

Data Analysis: The EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are calculated by nonlinear regression analysis of the dose-response curves. The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

In Vitro Tubulin Polymerization Assay[3][10][15]

-

Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP solution, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) are required. A fluorescent reporter dye that binds to microtubules can be included for fluorescence-based detection.

-

Assay Setup: The assay is performed in a 96-well plate. Test compounds are pre-incubated with the tubulin solution in the polymerization buffer on ice. Paclitaxel (a polymerization promoter) and colchicine or vinblastine (polymerization inhibitors) are used as positive controls.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37 °C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance at 340 nm (light scattering) or the increase in fluorescence if a reporter dye is used.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or enhancing effects on tubulin assembly.

DNA Gyrase Supercoiling Inhibition Assay[4][16][17]

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP. Purified bacterial DNA gyrase and relaxed plasmid DNA (e.g., pBR322) are used as the enzyme and substrate, respectively.

-

Inhibition Assay: The test compounds are pre-incubated with the DNA gyrase enzyme before the addition of the relaxed plasmid DNA and ATP to initiate the reaction. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

-

Incubation: The reaction mixture is incubated at 37 °C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a loading dye. The DNA products are then resolved by agarose gel electrophoresis.

-

Visualization: The agarose gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

Conclusion

The this compound scaffold has unequivocally established itself as a privileged structure in drug design. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its immense potential for the development of novel therapeutics. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of its interactions with various biological targets, promises to yield a new generation of potent and selective drugs to address unmet medical needs. This guide serves as a foundational resource for researchers aiming to harness the power of this remarkable chemical entity in their drug discovery endeavors.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. musechem.com [musechem.com]

- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. PARP1 - Wikipedia [en.wikipedia.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Hydroxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this versatile compound and its derivatives. By functioning as a metal ion chelator and a modulator of key enzymatic and signaling pathways, it presents a promising framework for the development of novel therapeutics against a range of diseases, including viral infections, cancer, and bacterial infections. This document summarizes the quantitative pharmacological data, details key experimental protocols for target validation, and visualizes the intricate signaling pathways and mechanisms of action.

Introduction

This compound is a heterocyclic compound characterized by a quinazoline core with a hydroxyl group at the 3-position and carbonyl groups at positions 2 and 4. This unique structural arrangement, particularly the N-hydroxyamide moiety, confers upon it the ability to chelate metal ions, a property central to many of its observed biological effects. This guide explores the diverse therapeutic avenues of this compound, focusing on its validated and potential molecular targets.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogs stems from their ability to interact with a variety of biological targets. The primary mechanisms of action and the corresponding therapeutic areas are detailed below.

Antiviral Activity

Derivatives of this compound have been identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][2] The proposed mechanism involves the chelation of divalent metal ions, such as Mg2+, within the catalytic center of the enzyme, thereby disrupting its function.[1][2][3]

-

Signaling Pathway and Mechanism of Action:

Caption: Inhibition of HCV NS5B Polymerase by this compound derivatives.

The this compound scaffold has been shown to be a dual inhibitor of two critical HIV-1 enzymes: reverse transcriptase-associated RNase H and integrase.[4] This dual-action presents a significant advantage in the development of anti-HIV therapies by potentially reducing the likelihood of drug resistance.

Specific derivatives of this compound have demonstrated potent and selective inhibitory activity against vaccinia virus and adenovirus-2 in vitro.[5][6][7] This suggests a potential for the development of broad-spectrum antiviral agents against DNA viruses.

Anticancer Activity

Substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[8][9] The dysregulation of these kinases is implicated in tumor growth, angiogenesis, and metastasis.[9]

-

Signaling Pathway:

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

A related compound, quinazoline-2,4(1H,3H)-dione, has been shown to exert anticancer effects in hepatocellular carcinoma by modulating the STAT3 and FOXO3a signaling pathways.[10][11] This leads to the induction of apoptosis and necroptosis in cancer cells.[10][11]

Derivatives of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents that impact tubulin polymerization, a key process in cell division.[12][13]

Antibacterial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[14]

Herbicidal Activity

Triketone-containing quinazoline-2,4-dione derivatives are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone and tocopherol biosynthesis in plants, making them effective herbicides.[15]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its derivatives against various therapeutic targets.

Table 1: Antiviral Activity

| Compound/Derivative | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 21t | HCV NS5B Polymerase | HCV 1b Replicon Assay | 2.0 µM (EC₅₀) | [1][2] |

| 21h | HCV NS5B Polymerase | HCV 1b Replicon Assay | < 10 µM (EC₅₀) | [1][2] |

| 21k | HCV NS5B Polymerase | HCV 1b Replicon Assay | < 10 µM (EC₅₀) | [1][2] |

| II-4 | HIV-1 RNase H | Enzymatic Assay | 0.41 ± 0.13 µM (IC₅₀) | [4] |

| II-4 | HIV-1 Integrase | Enzymatic Assay | 0.85 ± 0.18 µM (IC₅₀) | [4] |

| 24b11 | Vaccinia Virus | In vitro Antiviral Assay | 1.7 µM (EC₅₀) | [5][6] |

| 24b13 | Adenovirus-2 | In vitro Antiviral Assay | 6.2 µM (EC₅₀) | [5][6][7] |

Table 2: Anticancer and Other Activities

| Compound/Derivative | Target/Cell Line | Assay | Activity (IC₅₀/GI₅₀/Ki) | Reference |

| 4b | c-Met | In vitro Kinase Assay | 0.063 µM (IC₅₀) | [8] |

| 4e | c-Met | In vitro Kinase Assay | 0.084 µM (IC₅₀) | [8] |

| 4b | VEGFR-2 | In vitro Kinase Assay | 0.035 µM (IC₅₀) | [8] |

| 4e | VEGFR-2 | In vitro Kinase Assay | 0.051 µM (IC₅₀) | [8] |

| Qd | HepG2 (HCC) | Cytotoxicity Assay | 26.07 µM (IC₅₀) | [10][11] |

| Qd | WRL-68 (Normal) | Cytotoxicity Assay | 326.5 µM (IC₅₀) | [10][11] |

| 15 | MCF-7 (Breast Cancer) | MTT Assay | 1.3 µM (GI₅₀) | [12] |

| 16 | MCF-7 (Breast Cancer) | MTT Assay | 4.0 µM (GI₅₀) | [12] |

| 11h | HPPD | Enzymatic Assay | 0.005 µM (Ki) | [15] |

Experimental Protocols

Anti-HCV Replicon Assay

This assay evaluates the ability of a compound to inhibit HCV RNA replication in a cellular context.

-

Workflow:

Caption: Workflow for the Anti-HCV Replicon Assay.

-

Methodology:

-

Huh-7.5.1 cells harboring an HCV 1b subgenomic replicon expressing a luciferase reporter gene are seeded in 96-well plates.

-

After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compounds.

-

The cells are incubated for 48-72 hours.

-

The level of HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.

-

The 50% effective concentration (EC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

-

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.

-

Methodology:

-

The target protein (e.g., NS5B) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The test compound is added to the protein-dye mixture.

-

The temperature of the mixture is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

-

An increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Methodology:

-

The purified kinase (e.g., c-Met or VEGFR-2), a substrate peptide, and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

-

The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

-

Conclusion

The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Its ability to target a wide range of biomolecules, from viral and bacterial enzymes to key regulators of cancer cell signaling, underscores its significant potential in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this remarkable chemical entity. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of derivatives to translate the in vitro findings into clinically effective treatments.

References

- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]

- 15. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 3-hydroxyquinazoline-2,4(1H,3H)-dione Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and druglikeness properties of the core scaffold, 3-hydroxyquinazoline-2,4(1H,3H)-dione. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antibacterial properties. Early-stage in silico assessment is a critical step in modern drug discovery, enabling the prioritization of candidates with favorable properties and reducing late-stage attrition.

Predicted Physicochemical and ADMET Properties

The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME web tool. The canonical SMILES representation of the molecule, O=C1NC2=CC=CC=C2C(=O)N1O, was used as the input. The results are summarized in the tables below, providing a quantitative basis for evaluating its drug-like potential.

Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.15 g/mol |

| LogP (Consensus) | 0.33 |

| Topological Polar Surface Area (TPSA) | 70.98 Ų |

| Water Solubility (ESOL) | -1.41 (log mol/L) - Moderately Soluble |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 0 |

Pharmacokinetic (ADMET) Properties

| Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |

| Skin Permeation (Log Kp) | -7.96 cm/s | Low skin permeability. |

Druglikeness and Medicinal Chemistry Friendliness

| Parameter | Prediction |

|---|---|

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | No (1 violation: MW < 160) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

| Lead-likeness | No (2 violations: MW > 160, TPSA > 60) |

| Synthetic Accessibility | 2.01 |

In Silico Experimental Protocols

The following sections detail the generalized methodologies for the in silico prediction of properties and biological activities of this compound and its derivatives, based on common practices in computational drug discovery.

Physicochemical and ADMET Property Prediction

Objective: To predict the physicochemical properties, pharmacokinetics, and druglikeness of the target compound.

Methodology:

-

Input Preparation: The 2D structure of this compound is converted to a SMILES (Simplified Molecular Input Line Entry System) string.

-

Web Server Submission: The SMILES string is submitted to a web-based ADMET prediction tool, such as SwissADME or pkCSM.

-

Parameter Calculation: The server calculates a range of descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), water solubility, and the number of hydrogen bond donors and acceptors.

-

ADMET Prediction: The tool employs pre-built models to predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) inhibition.

-

Druglikeness Evaluation: The calculated and predicted properties are assessed against established druglikeness rules, such as Lipinski's Rule of Five, to evaluate the compound's potential as an oral drug candidate.

-

Data Analysis: The output data is compiled and analyzed to identify potential liabilities and guide further compound design and optimization.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound derivatives to a specific biological target.

Methodology:

-

Target Protein Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-ligands not relevant to the binding site are removed.

-

Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the quinazoline derivative is converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.

-

A grid box is defined to encompass the active site of the target protein.

-

The software explores various conformations and orientations of the ligand within the active site.

-

-

Scoring and Analysis:

-

The docking program calculates a binding score (e.g., binding energy in kcal/mol) for each predicted pose.

-

The top-ranked poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that relates the chemical structure of a series of quinazoline derivatives to their biological activity.

Methodology:

-

Data Set Preparation: A dataset of quinazoline derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., logP, TPSA, molecular weight) and/or 3D structural features is calculated.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

-

Prediction for New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested quinazoline derivatives.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the in silico drug discovery process for this compound derivatives.

Spectroscopic Profile of 3-hydroxyquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. This document details the key analytical data, experimental methodologies, and a proposed mechanism of action, presenting the information in a clear and accessible format for researchers and drug development professionals.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.53 | s (br) | 1H | N1-H |

| 11.02 | s (br) | 1H | N3-OH |

| 7.96 | dd, J = 7.8, 1.4 Hz | 1H | H-5 |

| 7.67 | ddd, J = 8.3, 7.3, 1.5 Hz | 1H | H-7 |

| 7.23 - 7.17 | m | 2H | H-6, H-8 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C-4 |

| 150.3 | C-2 |

| 140.4 | C-8a |

| 135.5 | C-7 |

| 127.8 | C-5 |

| 122.9 | C-6 |

| 115.6 | C-4a |

| 114.6 | C-8 |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Negative | 177.0 | [M-H]⁻ |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2800 | O-H and N-H stretching |

| 1710, 1665 | C=O stretching (dione) |

| 1610 | C=C aromatic stretching |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of the title compound can be achieved through various reported methods. One common route involves the cyclization of 2-aminobenzamide derivatives. A specific protocol involves the debenzylation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione. This precursor is treated with HBr in acetic acid under reflux, or through palladium-carbon catalyzed hydrogenation to yield this compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The sample was introduced as a solution in a suitable solvent such as methanol or acetonitrile.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mechanism of Action and Signaling Pathway

This compound and its derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase[1]. This enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome. The inhibitory activity of this compound is attributed to its ability to act as a metal ion chelator. The active site of the NS5B polymerase contains two magnesium ions (Mg²⁺) that are essential for its catalytic activity. This compound is proposed to bind to these magnesium ions, thereby inactivating the enzyme and inhibiting viral replication[1].

Caption: Proposed mechanism of HCV NS5B polymerase inhibition.

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the target molecule.

Caption: General workflow for spectroscopic characterization.

References

Methodological & Application

Synthesis Protocol for 3-hydroxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established and peer-reviewed synthetic methodologies.

Introduction

This compound and its derivatives are recognized for their wide range of biological activities, including potential antiviral and antibacterial properties. Their structural motif makes them attractive scaffolds in the design of novel therapeutic agents. The synthesis protocol outlined below describes a reliable two-step process starting from readily available commercial reagents. The methodology involves the formation of a protected intermediate, 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, followed by a deprotection step to yield the final product.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

-

Formation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione: This step involves a one-pot reaction of methyl anthranilate with 1,1'-carbonyldiimidazole (CDI) and benzyloxyamine, followed by an intramolecular cyclization.

-

Deprotection to this compound: The removal of the benzyl protecting group is achieved through acid-mediated hydrolysis or catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| 1 | Methyl anthranilate | 1. 1,1'-Carbonyldiimidazole (CDI)2. Benzyloxyamine | Toluene | 6 hours | Reflux | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Not explicitly reported for parent compound |

| 2 | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | 48% Hydrobromic acid, Acetic acid | Acetic acid | 2 hours | Reflux | This compound | 65% (over two steps for a derivative)[1] |

Experimental Protocols

Step 1: Synthesis of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione

This procedure details the formation of the N-benzylated intermediate.

Materials:

-

Methyl anthranilate

-

1,1'-Carbonyldiimidazole (CDI)

-

Benzyloxyamine

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of methyl anthranilate in anhydrous toluene, add 1,1'-carbonyldiimidazole (CDI).

-

Heat the mixture to reflux for 2 hours.[2]

-

Cool the reaction mixture slightly and add benzyloxyamine.

-

Resume reflux and continue heating for an additional 4 hours.[2]

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

To the residue, add a solution of sodium hydroxide in a mixture of ethanol and water.

-

Heat the resulting mixture to reflux for 2 hours to induce intramolecular cyclization.[2]

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound (Deprotection)

Two alternative methods for the deprotection of the benzyl group are provided.

Materials:

-

3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-